4-Benzhydryl 2-ethyl thiazole-2,4-dicarboxylate
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Overview
Description
4-Benzhydryl 2-ethyl thiazole-2,4-dicarboxylate is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. Thiazoles belong to the azole heterocycles, which also include imidazoles and oxazoles. The thiazole ring is planar, and its aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. It has applications in various fields due to its unique structure and properties .
Chemical Reactions Analysis
Thiazoles can undergo various reactions, including electrophilic and nucleophilic substitutions. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions may include derivatives with modified functional groups or side chains.
Scientific Research Applications
4-Benzhydryl 2-ethyl thiazole-2,4-dicarboxylate finds applications in several areas:
Antimicrobial Agents: Thiazoles have been explored as potential antimicrobial agents.
Antifungal Compounds: Thiazoles exhibit antifungal properties.
Antineoplastic Drugs: Some thiazole derivatives show promise as antitumor or cytotoxic agents.
Biological Research: Thiazoles are used in biological research due to their diverse activities.
Mechanism of Action
The exact mechanism by which 4-Benzhydryl 2-ethyl thiazole-2,4-dicarboxylate exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers often compare 4-Benzhydryl 2-ethyl thiazole-2,4-dicarboxylate with other thiazole derivatives to highlight its uniqueness.
Properties
Molecular Formula |
C20H17NO4S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-O-benzhydryl 2-O-ethyl 1,3-thiazole-2,4-dicarboxylate |
InChI |
InChI=1S/C20H17NO4S/c1-2-24-20(23)18-21-16(13-26-18)19(22)25-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,17H,2H2,1H3 |
InChI Key |
CZIGDNJCMQOPDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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